molecular formula C21H19N5O3S2 B2503100 N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892738-96-4

N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2503100
CAS No.: 892738-96-4
M. Wt: 453.54
InChI Key: KIPQCPBSRJDYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring a tricyclic core fused with a thia-aza ring system. The compound is distinguished by a furan-2-ylmethyl substituent at the N7 position and a 4-isopropylbenzenesulfonyl group at the C10 position. Its synthesis likely involves multi-step protocols, including condensation reactions (e.g., furan-2-aldehyde coupling) and sulfonylation, as seen in analogous compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S2/c1-13(2)14-5-7-16(8-6-14)31(27,28)21-20-23-19(22-12-15-4-3-10-29-15)18-17(9-11-30-18)26(20)25-24-21/h3-11,13H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPQCPBSRJDYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure with a furan ring and a sulfonamide group that may influence its biological interactions. The IUPAC name reflects its intricate molecular architecture, which includes multiple nitrogen atoms and a thia group.

Key Structural Features

FeatureDescription
Furan RingContributes to the compound's reactivity
Benzenesulfonyl GroupEnhances solubility and bioavailability
Tetraazatricyclo StructureProvides structural stability and rigidity

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the furan moiety suggests potential interactions with phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling and inflammatory responses .

Anticancer Properties

Preliminary studies have shown that related compounds exhibit significant anticancer activity by inhibiting specific kinases involved in tumor growth. The ability to selectively target these pathways could make this compound a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of similar furan-containing compounds. For instance, furan derivatives have been shown to inhibit leukocyte recruitment in models of acute inflammation . This suggests that the compound may also exert anti-inflammatory effects through modulation of immune responses.

Study 1: Inhibition of PI3K Pathway

A study focused on furan-based compounds demonstrated their effectiveness as selective inhibitors of the PI3Kgamma isoform. The results indicated that these compounds could significantly reduce leukocyte migration in animal models of inflammation .

Study 2: Anticancer Activity

Another investigation into structurally related compounds revealed their ability to induce apoptosis in cancer cell lines by targeting specific signaling pathways associated with cell survival and proliferation. These findings support the hypothesis that this compound may possess similar anticancer properties.

Future Directions for Research

Given the promising biological activities observed in related compounds, further research is warranted to explore:

  • In vitro and in vivo studies : To evaluate the pharmacodynamics and pharmacokinetics of this compound.
  • Mechanistic studies : To elucidate the specific molecular targets affected by this compound.
  • Formulation development : To enhance bioavailability and therapeutic efficacy through novel delivery systems.

Comparison with Similar Compounds

Substituent Variations

Key analogues of Compound A include:

Compound Name Substituent at N7 Substituent at C10 Core Structure Differences
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-...-7-amine 4-ethoxyphenyl 4-methylbenzenesulfonyl Identical core
(-)JQ1-TCO derivative [] Cyclooctenyl carbamate 4-chlorophenyl 3-thia core vs. 5-thia in Compound A
Spiro-oxa-aza compounds [] Benzothiazol-2-yl Spiro-decane-6,10-dione 7-oxa-9-aza-spiro[4.5]decane core

Key Observations :

  • Core Modifications : The 5-thia tricyclic system in Compound A differs from the 3-thia core in , which may alter electronic properties and binding kinetics .

Functional Comparisons

Binding Affinity and Selectivity

While explicit data for Compound A is unavailable, inferences can be drawn from analogues:

  • The 4-chlorophenyl derivative in exhibited strong binding to bromodomains (LCMS [M+H]+ = 401), suggesting that Compound A ’s isopropylsulfonyl group may similarly engage hydrophobic protein pockets .
  • Furan-containing compounds () showed moderate to high toxicity in preliminary assays, implying Compound A may require optimization for therapeutic windows .

Computational Docking Performance

  • Chemical Space Docking () highlights that sulfonyl and aromatic groups improve enrichment ratios in virtual screening. Compound A ’s sulfonyl and furan motifs likely enhance docking scores compared to simpler aryl derivatives .

Research Findings and Implications

Toxicity and Stability

  • Furan derivatives () are prone to metabolic oxidation, but the methyl group in Compound A ’s furan-2-ylmethyl substituent may mitigate this via steric shielding .
  • Sulfonamide-linked tricyclics (e.g., ) demonstrate stability in acidic conditions (TFA/DCM), suggesting Compound A ’s compatibility with in vivo environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.